N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}methanesulfonamide
Description
N-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl}methanesulfonamide is a synthetic small molecule characterized by a piperidine scaffold modified with a pyridine-4-carbonyl group at the 1-position and a methanesulfonamide moiety at the 4-methyl position.
Properties
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)15-10-11-4-8-16(9-5-11)13(17)12-2-6-14-7-3-12/h2-3,6-7,11,15H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEAYDJDHDGYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a pyridine ring, a piperidine moiety, and a methanesulfonamide functional group. The molecular formula is C13H18N2O2S, with a molecular weight of approximately 270.36 g/mol. This structure is believed to contribute to its biological activity through various interaction mechanisms with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.
- Antimicrobial Activity : There is evidence suggesting that similar compounds exhibit antimicrobial properties, which may extend to this compound.
Pharmacological Studies
Research has demonstrated that this compound exhibits notable pharmacological activities. A summary of key findings is presented in the table below:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : In a study evaluating various derivatives for antimicrobial properties, this compound showed significant activity against Staphylococcus aureus, indicating its potential as an antibiotic agent.
- Cancer Research : In an investigation into the effects on breast cancer cell lines, the compound demonstrated a dose-dependent increase in apoptosis markers, suggesting its role as a potential anticancer drug.
- Neuroprotective Effects : A recent animal study indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in the brain, supporting its use in neurodegenerative conditions.
Scientific Research Applications
Medicinal Chemistry
N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}methanesulfonamide is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in disease pathways.
Table 1: Potential Therapeutic Targets
| Target Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Kinases | Jak1 inhibitors | Modulation of signaling pathways involved in inflammation and cancer |
| Receptors | Dopamine receptors | Potential influence on neuropsychiatric disorders |
| Enzymes | Carbonic anhydrase | Regulation of acid-base balance and fluid secretion |
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. These studies often utilize in vivo models to assess the efficacy of such compounds.
Case Study: Jak1 Inhibition
A notable study highlighted the role of piperidin derivatives in inhibiting Janus kinase 1 (Jak1), a target implicated in autoimmune diseases. The compound demonstrated promising results in reducing inflammatory markers in animal models, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure yield and purity.
Table 2: Synthesis Pathway Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Piperidine, pyridine-4-carboxylic acid, coupling agents | Formation of the piperidine derivative |
| 2 | Methanesulfonyl chloride, base | Introduction of the methanesulfonamide group |
| 3 | Purification techniques (e.g., recrystallization) | Isolation of the final product |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Piperidine Sulfonamide Family
Compound 1 : 1-(3-Fluorophenyl)-N-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}methanesulfonamide (CAS: 1235076-90-0)
- Key Features :
- Substituted pyridine: 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl group.
- Additional fluorophenyl substituent.
- Molecular weight: 421.49 g/mol.
- The dihydropyridine ring introduces a ketone oxygen, which may alter hydrogen-bonding patterns versus the unmodified pyridine-4-carbonyl in the target compound .
Compound 2 : 1-Methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide (CAS: 2097859-91-9)
- Key Features :
- Pyrazine core with a pyridin-4-yl substituent.
- Carboxamide linkage instead of a direct sulfonamide-piperidine bond.
- Molecular weight: 375.4 g/mol.
- The carboxamide group may reduce metabolic stability compared to the sulfonamide in the target compound .
Functional Group Variations in Piperidine Derivatives
Compound 3 : N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide
- Key Features :
- Phenylpiperazine substituent on the pyridine ring.
- Urea-like phenylcarbamoyl group.
- IR C=O stretch at 1640 cm⁻¹ (characteristic of carbamoyl groups).
- The urea moiety introduces additional hydrogen-bond donors, which could enhance target binding affinity but may reduce oral bioavailability .
Compound 4 : Goxalapladib (CAS: 412950-27-7)
- Key Features :
- 1,8-Naphthyridine core with trifluoromethyl and difluorophenyl groups.
- Molecular weight: 718.80 g/mol.
- Indication: Atherosclerosis (phospholipase A2 inhibitor).
- Comparison :
Implications for Drug Design
- Target Compound: The absence of highly lipophilic groups (e.g., fluorophenyl or trifluoromethyl) may favor solubility, making it suitable for intravenous formulations. The pyridine-4-carbonyl group could engage in targeted hydrogen bonding with enzymes or receptors.
- Analogues :
- Fluorophenyl and trifluoromethyl groups (Compounds 1 and 4) improve lipophilicity but may require formulation optimization.
- Pyrazine and phenylpiperazine derivatives (Compounds 2 and 3) demonstrate how heterocyclic diversity can fine-tune receptor specificity.
Preparation Methods
Starting Material: Piperidin-4-Ylmethanamine
Piperidin-4-ylmethanamine serves as the foundational scaffold. Commercial availability simplifies sourcing, though alternative routes via reductive amination of piperidin-4-one are documented.
Protection of the Primary Amine
To prevent unwanted side reactions during subsequent acylation, the primary amine is protected using a tert-butoxycarbonyl (Boc) group:
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Dissolve piperidin-4-ylmethanamine in dichloromethane (DCM).
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 2 eq).
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Stir at 25°C for 12 hours.
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Extract with aqueous NaHCO₃, dry over MgSO₄, and concentrate.
Acylation with Pyridine-4-Carbonyl Chloride
Introducing the pyridine-4-carbonyl group requires careful stoichiometry:
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Dissolve Boc-protected piperidin-4-ylmethanamine (1 eq) in dry tetrahydrofuran (THF).
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Add pyridine-4-carbonyl chloride (1.05 eq) dropwise at 0°C.
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Stir for 4 hours at 25°C.
-
Quench with H₂O, extract with ethyl acetate, and purify via silica gel chromatography.
Deprotection of the Boc Group
-
Treat the acylated intermediate with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours.
-
Neutralize with saturated NaHCO₃ and extract with DCM.
Formation of the Methanesulfonamide Moiety
Sulfonylation Reaction
The primary amine of Intermediate A reacts with methanesulfonyl chloride under basic conditions:
-
Dissolve 1-(pyridine-4-carbonyl)piperidin-4-ylmethanamine (1 eq) in anhydrous DCM.
-
Add methanesulfonyl chloride (1.2 eq) and TEA (3 eq) at 0°C.
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Stir for 6 hours at 25°C.
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Wash with 1M HCl, dry, and concentrate.
Optimization Considerations
-
Solvent : DCM outperforms THF due to better solubility of intermediates.
-
Temperature : Prolonged reactions at >30°C risk sulfonamide decomposition.
Alternative Synthetic Pathways
One-Pot Acylation-Sulfonylation
A streamlined approach avoids intermediate isolation:
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Combine piperidin-4-ylmethanamine, pyridine-4-carbonyl chloride (1 eq), and methanesulfonyl chloride (1 eq) in THF.
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Add TEA (4 eq) and stir for 24 hours.
-
Purify via recrystallization from ethanol/water.
Ultrasound-Assisted Synthesis
Inspired by InCl₃-catalyzed methods for heterocycles:
-
Mix intermediates in 50% EtOH with InCl₃ (10 mol%).
-
Irradiate at 40°C for 20 minutes using ultrasound.
-
Filter and wash with cold ethanol.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Stepwise Protection | 70–75 | 98 | 24 h | High |
| One-Pot | 60–65 | 95 | 24 h | Moderate |
| Ultrasound-Assisted | 80–85 | 97 | 20 min | High |
The ultrasound-assisted method offers superior yields and efficiency, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}methanesulfonamide, and how is purity validated?
- Answer : The compound is synthesized via multi-step routes, often starting with coupling reactions (e.g., amide bond formation between pyridine-4-carboxylic acid and piperidine derivatives) followed by sulfonamide introduction. Key steps include using DMF as a solvent and triethylamine as a catalyst to optimize yields . Purity is validated via HPLC (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?
- Answer : NMR spectroscopy resolves piperidine ring conformation and sulfonamide proton environments, while FT-IR confirms carbonyl (C=O) and sulfonyl (S=O) functional groups. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight . For advanced stereochemical analysis, X-ray crystallography may be employed if single crystals are obtained .
Q. What are the primary solubility and stability considerations for this compound in biological assays?
- Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility. Stability studies under physiological conditions (pH 7.4, 37°C) recommend storage at -20°C in inert atmospheres to prevent sulfonamide hydrolysis .
Advanced Research Questions
Q. How can contradictory enzymatic inhibition data across studies be systematically resolved?
- Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound aggregation. Use surface plasmon resonance (SPR) to validate direct target binding and differential scanning calorimetry (DSC) to assess thermal stability of enzyme-compound complexes. Cross-validate with orthogonal assays (e.g., fluorescence polarization) .
Q. What strategies optimize the compound’s pharmacokinetic profile without altering its core pharmacophore?
- Answer : Introduce prodrug moieties (e.g., ester groups on the piperidine nitrogen) to enhance membrane permeability. Alternatively, modify the pyridine ring with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability, as evidenced in SAR studies of analogous sulfonamides .
Q. How do molecular dynamics simulations inform the compound’s interaction with carbonic anhydrase IX?
- Answer : Simulations reveal hydrogen bonding between the sulfonamide group and Thr199/His94 residues, while the pyridine-4-carbonyl moiety occupies the hydrophobic pocket. Free-energy perturbation (FEP) calculations predict binding affinity changes upon substitution at the piperidine methyl group .
Q. What analytical methods resolve batch-to-batch variability in industrial-scale synthesis?
- Answer : Implement process analytical technology (PAT) tools like in-line FT-IR to monitor reaction progress. For impurity profiling, use LC-MS/MS to detect trace by-products (e.g., des-methyl derivatives) and optimize recrystallization solvents (e.g., ethanol/water mixtures) .
Methodological Notes
- Data Contradiction Analysis : Cross-correlate enzymatic IC₅₀ values with cellular EC₅₀ data to distinguish target-specific effects from off-target interactions .
- Experimental Design : For in vivo studies, use isotope-labeled analogs (e.g., ¹⁴C-labeled sulfonamide) to track biodistribution and metabolite identification via accelerator mass spectrometry (AMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
